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Barium hexafluoroacetylacetonate

MOCVD Precursor Chemistry Vapor Pressure

Inconsistent precursor volatility plagues multi-cation oxide MOCVD. Ba(hfac)₂ fluorinated ligand design enhances Lewis acidity and overcomes oligomerization of Ba(thd)₂ and non-volatility of Ba(acac)₂. • Forms monomeric polyether adducts with stable vapor pressure at 128-174 °C for reproducible MOCVD/ALD delivery. • In situ fluorine removal with H₂O vapor eliminates high-temperature ex situ annealing. • Validated Ba source for MOCVD of BaTiO₃, BaCeO₃, YBCO thin films.

Molecular Formula C10H2BaF12O4
Molecular Weight 551.43 g/mol
Cat. No. B1630851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium hexafluoroacetylacetonate
Molecular FormulaC10H2BaF12O4
Molecular Weight551.43 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2]
InChIInChI=1S/2C5H2F6O2.Ba/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;
InChIKeyWUXISMDFUAVWSS-PAMPIZDHSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barium Hexafluoroacetylacetonate: Fluorinated Precursor for Volatile Barium Delivery


Barium hexafluoroacetylacetonate, Ba(hfac)₂ (where hfac = 1,1,1,5,5,5-hexafluoropentane-2,4-dionato), is a homoleptic barium β-diketonate complex [1]. Its defining feature is the strong electron-withdrawing effect of the trifluoromethyl groups on the ligand, which enhances the Lewis acidity of the barium center and, critically, reduces intermolecular interactions in the solid state [2]. This fluorination is the primary driver of its increased volatility relative to non-fluorinated analogs like Ba(acac)₂. However, the base compound [Ba(hfac)₂]ₓ itself tends to form oligomeric or polymeric structures that can limit practical volatility [3]. Consequently, its most impactful use is not as the isolated binary compound, but as a foundation for creating highly volatile and thermally stable Lewis base adducts, such as Ba(hfac)₂·tetraglyme [4].

Why Ba(thd)₂ and Ba(acac)₂ Cannot Replace Barium Hexafluoroacetylacetonate


Substituting Ba(hfac)₂ with other barium β-diketonates like Ba(thd)₂ or Ba(acac)₂ in a vapor deposition process is not a trivial like-for-like replacement due to fundamentally different volatility, thermal stability, and coordination chemistry. The non-fluorinated parent compound [Ba(acac)₂]ₓ is essentially non-volatile and decomposes upon heating, precluding its use as a CVD precursor altogether [1]. While Ba(thd)₂, with its bulky tert-butyl groups, offers improved volatility over Ba(acac)₂, it is known to exist as a tetramer, [Ba(thd)₂]₄, and its volatility can degrade over time at sublimation temperatures, leading to inconsistent precursor delivery [2]. In contrast, the hfac ligand's fluorinated nature not only imparts higher inherent volatility but also enables the formation of stable, monomeric adducts with neutral ligands like polyethers [3]. These adducts, such as Ba(hfac)₂·tetraglyme, exhibit well-defined, stable vapor pressures and melt without decomposition, a critical advantage for reproducible thin-film growth [4].

Quantitative Differentiation of Ba(hfac)₂ Adducts from Standard Barium Precursors


Enhanced Volatility vs. Ba(thd)₂

The adduct Ba(hfac)₂·tetraglyme demonstrates a well-defined and quantifiable vapor pressure suitable for MOCVD. In contrast, the benchmark precursor Ba(thd)₂ is known to exist as an oligomeric tetramer and suffers from a decrease in volatility when held at its sublimation temperature, causing inconsistent precursor delivery [1]. While a direct head-to-head vapor pressure measurement of the two under identical conditions is not available in the open literature, the reported vapor pressure data for Ba(hfac)₂·tetraglyme can be compared to the typical evaporation temperature required for Ba(thd)₂, providing a cross-study comparable metric. Ba(thd)₂ requires an evaporation temperature of 208 °C to achieve a useful mass transport rate [2]. Ba(hfac)₂·tetraglyme, however, exhibits a vapor pressure described by the equation lg(p/Pa) = 13.69 - 5318/(T/K) over the range 401-447 K (128-174 °C), with an enthalpy of vaporization of 101.8 kJ/mol [3]. This indicates that a comparable vapor pressure can be achieved at a significantly lower temperature, which is a critical advantage for maintaining precursor integrity and enabling a wider process window.

MOCVD Precursor Chemistry Vapor Pressure

Monomeric Structure vs. Oligomeric Ba(thd)₂

The fundamental reason for the enhanced and stable volatility of Ba(hfac)₂ adducts is their monomeric molecular structure, which prevents the formation of non-volatile oligomers. Single-crystal X-ray diffraction confirms that Ba(hfac)₂·tetraglyme consists of discrete, monomeric molecules with a 9-coordinate barium center completely encapsulated by the ligands, minimizing intermolecular interactions and thus facilitating facile sublimation [1]. In stark contrast, the benchmark precursor Ba(thd)₂ is not a monomer but a tetramer, [Ba(thd)₂]₄ [2]. This oligomerization is a key reason for its lower and less stable volatility, as the energy required for vaporization involves breaking intermolecular bridging bonds [3].

Crystal Structure Volatility Oligomerization

Thermal Stability and Process Reproducibility

The thermal robustness of a precursor during storage and vaporization is critical for process reliability. A comparative MOCVD study evaluated barium precursors for BaCO₃ film deposition at a substrate temperature of 500 °C. It was found that only the adduct Ba(thd)₂(tetraglyme) had a reproducible chemical composition and performance [1]. In contrast, 'Ba(thd)₂' prepared from an aqueous Ba(OH)₂ solution decomposed on a timescale of hours at its vaporization temperature of 250 °C [1]. While this specific study examined a thd-based adduct, it establishes a class-level inference: well-defined Lewis base adducts of barium β-diketonates are inherently more reliable than their 'parent' oligomeric compounds. Ba(hfac)₂·tetraglyme is a prime example of such a well-defined, stable adduct, and it has been shown to melt without significant decomposition at ~155 °C (428 K) under moderate heating [2]. This contrasts sharply with the decomposition of the non-adducted, aqueous-derived Ba(thd)₂ at its operating temperature.

Thermal Stability MOCVD Reproducibility

In Situ Fluorine Removal and YBCO Film Quality

A key differentiator for Ba(hfac)₂-based precursors in YBa₂Cu₃O₇-δ (YBCO) superconductor fabrication is the ability to deposit fluorine-free films in situ without a post-deposition anneal. An MOCVD process using the thermally stable Ba(hfac)₂·18-crown-6 adduct, in combination with non-fluorinated Cu and Y sources, successfully deposited high-quality YBCO films on LaAlO₃ substrates at 690 °C [1]. By introducing water vapor at a partial pressure of 3.5 Torr during deposition, the fluorine from the hfac ligand was completely removed in situ. The resulting films exhibited a critical transition temperature (Tc) of 91.8 K and a critical current density (Jc) of ~1.5 × 10⁶ A cm⁻² at 77 K in self-field [1]. This performance is comparable to the best films grown by any method. In contrast, BaF₂ is often a deliberate intermediate in ex-situ YBCO growth from other precursors, requiring a lengthy, separate high-temperature annealing step. The ability to achieve this with a Ba(hfac)₂ adduct represents a significant process simplification.

Superconducting Films YBCO Fluorine Removal

Application Scenarios for Ba(hfac)₂ Adducts in Thin-Film Fabrication


MOCVD of Multi-Cation Oxides at Low Temperature

The primary and most validated application for Ba(hfac)₂·polyether adducts is as a barium source in Metal-Organic Chemical Vapor Deposition (MOCVD) of complex oxides. The quantitative evidence confirms that these adducts provide a stable, high vapor pressure at temperatures (e.g., 128-174 °C) that are compatible with a wide range of other metal-organic precursors [1]. This is essential for co-depositing multi-cation films like BaCeO₃ [2], YBa₂Cu₃O₇-δ (YBCO) [3], and BaTiO₃-based dielectrics. The monomeric nature of the adduct ensures a consistent, singular vapor species, which is fundamental for achieving the precise stoichiometric control demanded by these applications.

Fluorine-Sensitive Films via In-Situ Hydrolysis MOCVD

For applications where fluoride contamination is detrimental to film performance (e.g., in certain superconducting or dielectric layers), the Ba(hfac)₂ system offers a unique, process-integrated solution. As demonstrated in the deposition of YBCO, the fluorine from the hfac ligand can be efficiently removed in situ by the addition of water vapor to the deposition chamber [3]. This eliminates the need for a separate, high-temperature ex-situ anneal (often >700 °C) that is required for processes using BaF₂ intermediates. This scenario is highly relevant for any barium-containing oxide film where residual fluorine must be minimized, offering a streamlined route to high-purity films.

ALD Processes with Highly Reactive Barium Precursors

The strong electron-withdrawing nature of the hfac ligand enhances the Lewis acidity of the barium center in Ba(hfac)₂ and its adducts. This makes them highly reactive towards oxygen sources like H₂O or O₃, a crucial characteristic for efficient Atomic Layer Deposition (ALD) [4]. The monomeric, well-defined structure and clean sublimation behavior are also ideal for ALD's self-limiting surface chemistry, where consistent precursor pulsing is paramount. While ALD-specific studies are more recent, the fundamental properties of Ba(hfac)₂ adducts—high volatility, thermal stability, and high reactivity—directly address the core requirements for a successful barium ALD precursor.

R&D of Perovskite Thin Films for Energy Applications

The combination of reliable volatility and co-deposition capability makes Ba(hfac)₂·tetraglyme a preferred research tool for exploring new barium-containing perovskite materials. For instance, it has been used as the barium source for the first reported MOCVD growth of crystalline BaCeO₃ and Y-doped BaCeO₃ thin films, which are candidate materials for proton-conducting electrolytes in solid oxide fuel cells [2]. The ability to use a single, well-characterized precursor family (M(hfac)ₓ·polyether) for Ba, Ce, and Y simplifies the MOCVD process development, allowing researchers to focus on film properties rather than precursor compatibility.

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